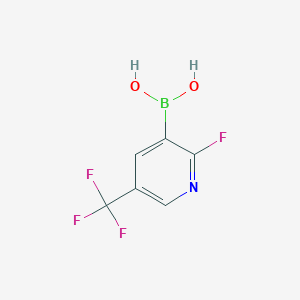
2-Fluoro-5-(trifluoromethyl)pyridine-3-boronic acid
Overview
Description
Scientific Research Applications
- 2-Fluoro-5-(trifluoromethyl)pyridine-3-boronic acid serves as a valuable reactant in heterocyclization reactions. Researchers use it to synthesize diverse heterocyclic compounds, which play crucial roles in drug discovery and materials science .
- This compound participates in Suzuki-Miyaura coupling reactions. By combining it with aryl or vinyl halides, scientists can create complex organic molecules. Such reactions are pivotal in pharmaceutical and agrochemical synthesis .
- Researchers utilize this boronic acid as a precursor to synthesize biologically active compounds. For instance, it contributes to the preparation of heteroaryl benzylureas with glycogen synthase kinase 3 (GSK-3) inhibitory activity .
- In the field of organic chemistry, 2-Fluoro-5-(trifluoromethyl)pyridine-3-boronic acid serves as an essential raw material and intermediate. Its versatility allows for the creation of diverse organic molecules, including those with potential pharmacological applications .
- Agrochemical scientists explore this compound for its potential in crop protection. While specific applications may vary, its role as a building block for agrochemicals underscores its importance in this field .
- Dyestuff research benefits from the unique properties of this boronic acid. It contributes to the synthesis of novel dyes and pigments, expanding the color palette available for various applications .
Heterocyclization Reactions
Suzuki-Miyaura Coupling
Precursor to Biologically Active Molecules
Organic Synthesis
Agrochemical Research
Dyestuff Development
Safety and Hazards
Future Directions
The use of boronic acids and their derivatives in medicinal chemistry is fairly recent and most biological activities of these compounds have been reported over the last decade . Therefore, it is expected that many novel applications of “2-Fluoro-5-(trifluoromethyl)pyridine-3-boronic acid” and similar compounds will be discovered in the future .
Mechanism of Action
Target of Action
The primary target of 2-Fluoro-5-(trifluoromethyl)pyridine-3-boronic acid is the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal catalyzed carbon–carbon bond forming reaction . The compound acts as an organoboron reagent in this process .
Mode of Action
The compound interacts with its targets through a process known as transmetalation . In the SM coupling reaction, oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond . Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .
Biochemical Pathways
The compound affects the Suzuki–Miyaura cross-coupling pathway . This pathway involves the conjoining of chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . The compound plays a crucial role in the transmetalation step of this pathway .
Pharmacokinetics
It’s worth noting that the compound’s success in the sm coupling reaction originates from a combination of exceptionally mild and functional group tolerant reaction conditions, with a relatively stable, readily prepared and generally environmentally benign organoboron reagent .
Result of Action
The result of the compound’s action is the formation of new carbon–carbon bonds via the Suzuki–Miyaura cross-coupling reaction . This reaction is a key step in the synthesis of various organic compounds, including those used in the agrochemical, pharmaceutical, and dyestuff fields .
Action Environment
The action of 2-Fluoro-5-(trifluoromethyl)pyridine-3-boronic acid is influenced by the reaction conditions of the Suzuki–Miyaura cross-coupling process . These conditions are generally mild and tolerant of various functional groups . The compound is relatively stable and environmentally benign, making it suitable for use in a variety of settings .
properties
IUPAC Name |
[2-fluoro-5-(trifluoromethyl)pyridin-3-yl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4BF4NO2/c8-5-4(7(13)14)1-3(2-12-5)6(9,10)11/h1-2,13-14H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PVDFJVJLKFKDGJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=CN=C1F)C(F)(F)F)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4BF4NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.91 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Fluoro-5-(trifluoromethyl)pyridine-3-boronic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![6-Methyl-1H-pyrazolo[3,4-b]pyridine](/img/structure/B1395933.png)
![6-Methoxybenzo[b]thiophene-2-carbaldehyde](/img/structure/B1395934.png)
![2-Chloro-1H-benzo[D]imidazole-5-carboxylic acid](/img/structure/B1395935.png)
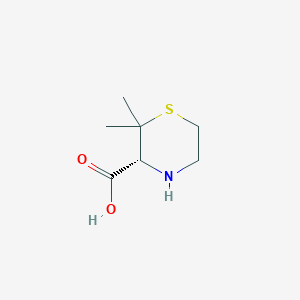
![7'-chloro-2',3'-dihydro-1'H-spiro[cyclopropane-1,4'-isoquinoline]](/img/structure/B1395942.png)
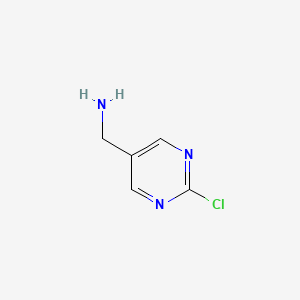
![Imidazo[1,2-a]pyridine-7-carbonitrile](/img/structure/B1395944.png)
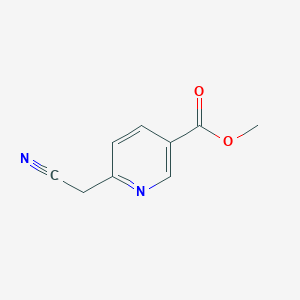
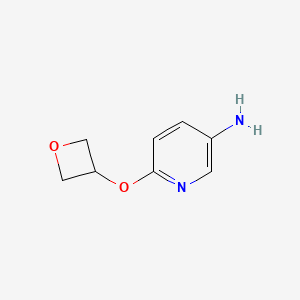
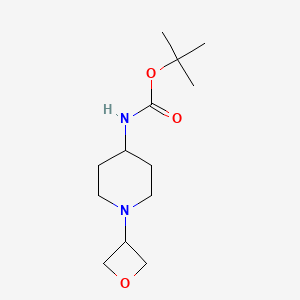

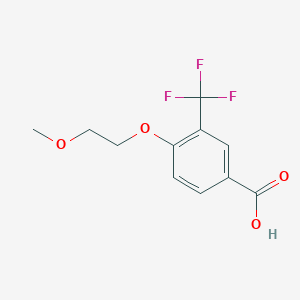
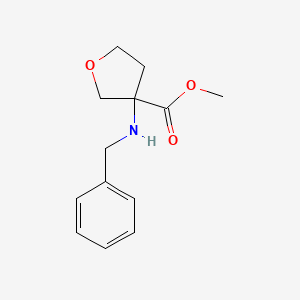
![3-Ethyl-octahydropyrrolo[1,2-a]piperazine](/img/structure/B1395954.png)